molecular formula C17H16N2O2S B11093684 5-Benzyl-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one

5-Benzyl-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one

Cat. No.: B11093684
M. Wt: 312.4 g/mol
InChI Key: JTNCDKNSZQZFBG-UHFFFAOYSA-N
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Description

5-BENZYL-3-(4-METHOXYPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a tetrahydroimidazole ring substituted with benzyl and methoxyphenyl groups, along with a thioxo group, which contributes to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BENZYL-3-(4-METHOXYPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with 4-methoxybenzaldehyde to form an intermediate Schiff base, which is then cyclized with thiourea under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may employ mechanochemical methods, which are eco-friendly and offer precise control over stoichiometry. These methods often result in higher yields and reduced environmental impact compared to traditional solution-based procedures .

Chemical Reactions Analysis

Types of Reactions

5-BENZYL-3-(4-METHOXYPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions.

    Substitution: The benzyl and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

5-BENZYL-3-(4-METHOXYPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-BENZYL-3-(4-METHOXYPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. Additionally, the benzyl and methoxyphenyl groups may enhance binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-BENZYL-3-(4-METHOXYPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE is unique due to its thioxo group, which imparts distinct reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

5-benzyl-3-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C17H16N2O2S/c1-21-14-9-7-13(8-10-14)19-16(20)15(18-17(19)22)11-12-5-3-2-4-6-12/h2-10,15H,11H2,1H3,(H,18,22)

InChI Key

JTNCDKNSZQZFBG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(NC2=S)CC3=CC=CC=C3

Origin of Product

United States

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